(S)-[(S)-2-(4-Oxo-4H-benzo[d][1,2,3]triazin-3-yl)-propionylamino]-phenyl-acetic acid
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Overview
Description
2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a benzotriazinone moiety, making it a valuable reagent in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID typically involves the condensation of 3,4-dihydro-4-oxo-1,2,3-benzotriazine with appropriate amines and acetic acid derivatives. The reaction conditions often require the use of coupling reagents such as N,N,N′,N′-tetramethyl-O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)uronium tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of protective groups and stepwise synthesis can be employed to achieve the desired product on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The benzotriazinone moiety allows for substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID involves its interaction with specific molecular targets. The benzotriazinone moiety can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Another benzotriazinone derivative with similar applications in peptide synthesis.
N,N,N′,N′-Tetramethyl-O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)uronium tetrafluoroborate: A coupling reagent used in peptide synthesis.
Uniqueness
2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID is unique due to its specific structure, which allows for versatile chemical reactions and applications. Its ability to act as a coupling reagent with minimal racemization makes it particularly valuable in synthetic chemistry .
Properties
Molecular Formula |
C18H16N4O4 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C18H16N4O4/c1-11(22-17(24)13-9-5-6-10-14(13)20-21-22)16(23)19-15(18(25)26)12-7-3-2-4-8-12/h2-11,15H,1H3,(H,19,23)(H,25,26)/t11-,15-/m0/s1 |
InChI Key |
AIPVRGMFJGGPKY-NHYWBVRUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1=CC=CC=C1)C(=O)O)N2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C(=O)O)N2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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